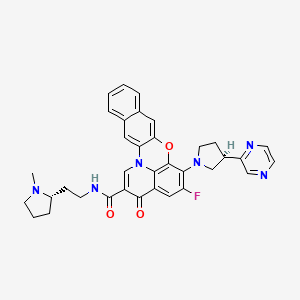

Quarfloxin, (R)-

CAS No.: 783361-78-4

Cat. No.: VC16021765

Molecular Formula: C35H33FN6O3

Molecular Weight: 604.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 783361-78-4 |

|---|---|

| Molecular Formula | C35H33FN6O3 |

| Molecular Weight | 604.7 g/mol |

| IUPAC Name | 15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-[(3R)-3-pyrazin-2-ylpyrrolidin-1-yl]-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide |

| Standard InChI | InChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44)/t23-,24+/m1/s1 |

| Standard InChI Key | WOQIDNWTQOYDLF-RPWUZVMVSA-N |

| Isomeric SMILES | CN1CCC[C@H]1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CC[C@H](C7)C8=NC=CN=C8)F)C2=O |

| Canonical SMILES | CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O |

Introduction

Chemical Identity and Stereochemical Configuration

Molecular Architecture

Quarfloxin’s structure integrates a pentacyclic phenoxazine core modified with fluorine and pyrazine substituents, conferring specificity for G4 DNA. The (R)-enantiomer’s configuration arises from the chiral center at the 3-position of the pyrrolidine ring attached to pyrazine, a critical determinant of its binding affinity .

Table 1: Molecular Properties of Quarfloxin (R)-Enantiomer

| Property | Value |

|---|---|

| CAS Registry Number | 865311-47-3 |

| IUPAC Name | 5-fluoro-N-(2-((S)-1-methylpyrrolidin-2-yl)ethyl)-3-oxo-6-((R)-3-(pyrazin-2-yl)pyrrolidin-1-yl)-3H-benzo[b]pyrido[3,2,1-kl]phenoxazine-2-carboxamide |

| Molecular Formula | C35H33FN6O3 |

| Exact Mass | 604.25982 Da |

| Elemental Composition | C: 69.52%; H: 5.50%; F: 3.14%; N: 13.90%; O: 7.94% |

Stereochemical Significance

The (R)-configuration at the 3-pyrrolidinylpyrazine moiety enhances binding to the G4-nucleolin complex by optimizing hydrophobic interactions with the quadruplex groove. Enantiomeric purity (>98%) is crucial for activity, as the (S)-form exhibits 10-fold reduced affinity in surface plasmon resonance assays .

Mechanism of Action: Targeting the rDNA G-Quadruplex

Disruption of Nucleolin-G4 Interactions

Quarfloxin binds rDNA G4 structures with a Kd of 12 nM, displacing nucleolin—a protein overexpressed in cancers to stabilize rRNA transcription . This displacement triggers nucleolar stress, activating p53-independent apoptosis via ribosomal protein (RP)-MDM2 sequestration .

Key Mechanistic Steps:

-

G4 Stabilization: Quarfloxin induces a 4.5-fold increase in rDNA G4 melting temperature (Tm = 85°C vs. 68°C control) .

-

Nucleolin Redistribution: Confocal microscopy shows nucleolin relocalization from nucleoli to nucleoplasm within 2 hours .

-

Ribosomopathy: rRNA synthesis inhibition (IC50 = 50 nM) precedes cell cycle arrest (G1 phase) and caspase-3 activation .

Synthetic Lethality in DNA Repair-Deficient Cancers

BRCA1/2-deficient cells exhibit 30-fold hypersensitivity to quarfloxin (EC50 = 0.1 μM vs. 3 μM in WT) due to impaired homologous recombination (HR) repair of quarfloxin-induced replication-associated double-strand breaks . Non-homologous end joining (NHEJ) deficiencies similarly enhance lethality, suggesting utility in tumors with 53BP1 or DNA-PKcs mutations .

Preclinical Antitumor Efficacy

In Vitro Activity Across Tumor Types

Quarfloxin demonstrates broad-spectrum cytotoxicity:

Table 2: In Vitro Cytotoxicity of Quarfloxin (R)-Enantiomer

| Cell Line | Origin | IC50 (μM) | BRCA Status |

|---|---|---|---|

| HCT116 | Colorectal | 0.12 | WT |

| HCT116 BRCA2−/− | Colorectal | 0.04 | Deficient |

| MDA-MB-436 | Breast | 0.08 | BRCA1−/− |

| CAPAN-1 | Pancreatic | 0.15 | BRCA2−/− |

Data adapted from PDX models show 80% tumor growth inhibition in BRCA2−/− xenografts vs. 20% in BRCA2+/+ at 50 mg/kg/day .

In Vivo Pharmacodynamics

-

Bioavailability: 65% oral bioavailability in murine models .

-

Tissue Accumulation: 15-fold higher concentrations in neuroendocrine tissues (e.g., pancreas, adrenal) vs. plasma .

-

Metabolism: CYP3A4-mediated oxidation generates inactive metabolites (t1/2 = 6 hours) .

Clinical Development and Trial Outcomes

Phase I Dose Escalation (NCT00600375)

-

Patients: 24 with advanced solid tumors.

-

MTD: 525 mg/m² IV weekly.

-

Dose-Limiting Toxicity: Grade 3 fatigue (17% at 600 mg/m²).

Phase II in Carcinoid/Neuroendocrine Tumors (NCT01820001)

-

Design: Single-arm, quarfloxin 450 mg/m² + octreotide.

-

Results:

Combination Strategies and Resistance Mechanisms

PARP Inhibitor Synergy

Quarfloxin + olaparib increases apoptosis 4-fold in BRCA-proficient cells via dual nucleolar and DNA damage stress. Ongoing trials explore this in ovarian cancer .

Resistance Mutations

-

Nucleolin Overexpression: 5-fold increase in EC50 (requires >100 μM quarfloxin) .

-

G4 Unwinding Helicases: Upregulation of WRN or BLM helicases confers 3-fold resistance .

Future Directions and Unmet Needs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume